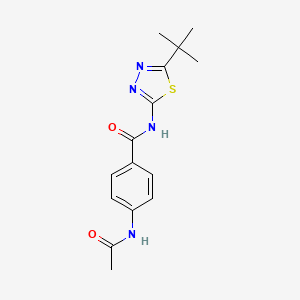

![molecular formula C15H14O3 B5515101 3,5,6,9-四甲基-7H-呋喃并[3,2-g]色满-7-酮 CAS No. 17231-03-7](/img/structure/B5515101.png)

3,5,6,9-四甲基-7H-呋喃并[3,2-g]色满-7-酮

描述

Synthesis Analysis

The synthesis of furochromenone derivatives often involves strategies such as Michael addition followed by intramolecular dehydration. For instance, the construction of 3H-furo[3,4-b]chromen-1(9H)-one scaffolds can be achieved through a sequential Michael addition/intramolecular dehydration strategy, utilizing bifunctional squaramide derived from L-tert-leucine and subsequent dehydration promoted by concentrated sulfuric acid, yielding pharmaceutically valuable 3H-furo[3,4-b]chromen-1(9H)-ones with high enantiomeric excess (Cui et al., 2015). Another approach involves a green, three-component reaction of 1-hydroxy-3H-benzo[f]chromen-3-ones, an aromatic aldehyde, and isonitrile, resulting in substituted functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones under catalyst-free and solvent-free conditions (Kumar et al., 2015).

Molecular Structure Analysis

The molecular structure of furochromenones like 9-methoxy-2H-furo[3,2-g]chromen-2-one has been extensively studied using experimental and theoretical methods. Investigations include vibrational frequency analysis through DFT/B3LYP calculations, comparison with experimental FT-IR and FT-Raman spectral data, and geometry optimization. Such studies provide insights into electronic, vibrational characteristics, and molecular geometry of furochromenones (Swarnalatha et al., 2015).

Chemical Reactions and Properties

Furochromenones participate in various chemical reactions due to their reactive functional groups. For example, a novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal synthesized from 5H-furo[3,2-g]chromen-5-one through the Vilsmeier–Haack reaction showed chemical reactivity toward mono- and di-nitrogen nucleophiles, leading to the formation of novel enamines or enaminones and benzofuran derivatives with bipyrazole, pyrazolylisoxazole, and bipyrimidine substituents (Ali et al., 2020).

Physical Properties Analysis

The physical properties of furochromenones can be derived from their molecular structure analysis, including the determination of HOMO-LUMO energies, molecular electrostatic potential, and thermodynamic properties. These properties are crucial for understanding the behavior of these compounds in different environments and their reactivity (Swarnalatha et al., 2015).

Chemical Properties Analysis

The chemical properties of furochromenones are closely tied to their structure, encompassing reactivity patterns, potential for various chemical transformations, and interactions with biological targets. Studies have shown that furochromenones can undergo nucleophilic addition, cycloaddition, and other reactions that enable the synthesis of novel derivatives with potential biological activities (Ali et al., 2020).

科学研究应用

1. 晶体结构和超分子相互作用

- 研究见解:对相关化合物(如白芷素)的晶体结构的研究揭示了其分子相互作用的关键细节。这些相互作用包括 C–H...O、C–H...π 和 π–π 相互作用,对于理解此类化合物的物理和化学性质至关重要 (Cox 等人,2003)。

2. 类似物和衍生物的合成

- 研究见解:该化合物的修饰版本(如补骨脂素和异补骨脂素类似物)已被合成,扩大了这些化合物在各个领域的潜在应用 (Garazd 等人,2001)。

3. 光化学研究

- 研究见解:已经对类似化合物的な光氧化研究进行了研究,这有助于我们了解它们在光照下的化学行为。这项研究对于光化学和光物理学中的应用至关重要 (El-Gogary 等人,2015)。

4. 潜在药理学应用

- 研究见解:某些衍生物已被合成并评估其血管扩张活性,表明在药理学中具有潜在用途,特别是对于高血压等疾病 (Wang 等人,2014)。

5. 抗抑郁样作用

- 研究见解:一些衍生物在临床前模型中显示出抗抑郁样作用,表明在心理健康方面具有潜在治疗应用 (Deng 等人,2010)。

6. 结构复杂的衍生物的合成

- 研究见解:已经开发出先进的合成方法来创建结构复杂的衍生物,这可能导致药物化学和药物设计中的新应用 (Cui 等人,2015)。

7. 探索作为激酶抑制剂

- 研究见解:合成的衍生物已被测试为 EGFR 和 VEGFR-2 激酶抑制剂,这是癌症治疗中一个重要的研究领域 (Amr 等人,2017)。

8. 绿色合成方法

- 研究见解:已经为相关化合物开发了环保的合成方法,强调了化学合成中的可持续实践并为绿色化学倡议做出了贡献 (Kumar 等人,2015)。

9. 逆电子需求 Diels–Alder 反应研究

- 研究见解:对类似化合物逆电子需求 Diels–Alder 反应的研究导致了新型杂环体系的合成,这对于推进合成有机化学具有重要意义 (Popova 等人,2019)。

10. 亲核反应性分析

- 研究见解:对相关化合物亲核反应性的研究导致了新型苯并呋喃衍生物的合成,这与探索新化学实体有关 (Ali 等人,2020)。

11. 抗分枝杆菌活性研究

- 研究见解:对相关化合物抗分枝杆菌活性的研究显示了开发新型抗菌剂的前景 (Alvey 等人,2009)。

12. 光物理表征

- 研究见解:已经对相关化合物进行了详细的光物理表征,提供了对其在光电器件中潜在应用的见解 (Ibrahim 等人,2017)。

13. 探索作为抗高血压药

- 研究见解:相关化合物的磺酸盐衍生物的合成显示了作为抗高血压 α 受体阻滞剂和抗心律失常剂的潜力 (Amr 等人,2017)。

14. 抗肿瘤活性研究

- 研究见解:已经评估了合成衍生物的抗肿瘤活性,为寻找新型抗癌药物做出了贡献 (Chun,2010)。

15. 新型合成方法

- 研究见解:已经开发了创新的合成方法来合成取代的呋喃并[3,2-c]色满-4-酮,突出了多组分化学合成方面的进展 (Zhou 等人,2013)。

属性

IUPAC Name |

3,5,6,9-tetramethylfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-7-6-17-13-10(4)14-12(5-11(7)13)8(2)9(3)15(16)18-14/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWWGBVBMFKAMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50877744 | |

| Record name | PSORALEN,3,4,8,4'-TETRAMETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5,6,9-Tetramethyl-7H-furo[3,2-G]chromen-7-one | |

CAS RN |

17231-03-7 | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 3,5,6,9-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017231037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

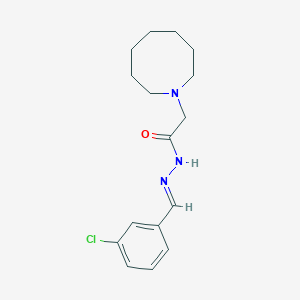

![[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5515018.png)

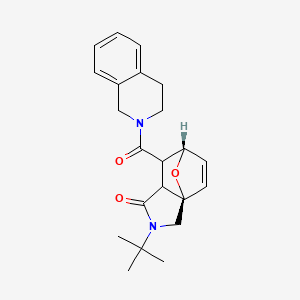

![3-[(2-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5515042.png)

![2-methyl-4-(3-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5515055.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)

![N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5515078.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5515083.png)

![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5515088.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)

![4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5515107.png)

![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)